Ethyl 4-(benzyloxy)-3-isopropylbenzoate
Description
Properties
Molecular Formula |
C19H22O3 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 4-phenylmethoxy-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C19H22O3/c1-4-21-19(20)16-10-11-18(17(12-16)14(2)3)22-13-15-8-6-5-7-9-15/h5-12,14H,4,13H2,1-3H3 |
InChI Key |
OWLILUXGTPISOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl Benzoate Core
Ethyl benzoate derivatives can be synthesized via acid-catalyzed esterification of benzoic acid with ethanol in the presence of dehydrating agents or catalysts. According to patent CN104311414A, a typical procedure involves refluxing phenylformic acid with anhydrous ethanol and a modified clay catalyst under water removal conditions to drive the esterification to completion. The reaction is monitored by distillation, collecting the fraction boiling at 101–103 °C corresponding to ethyl benzoate.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | Benzoic acid, anhydrous ethanol, modified clay catalyst, reflux with water trap | Modified clay acts as an acid catalyst; water removal shifts equilibrium |
| Workup | Cooling, washing with water, drying, distillation | Purification by fractional distillation |
Introduction of the Isopropyl Group at the 3-Position
The isopropyl substituent at the meta position is commonly introduced via Friedel-Crafts alkylation or by starting from 3-isopropyl-substituted benzoic acid derivatives. One approach involves methylation of 3,5-dihydroxy-4-isopropylbenzoic acid to form 3,5-dimethoxy-4-isopropylbenzoic acid esters, as described in patent CN103992212A. The methylation uses methyl iodide and potassium carbonate in dimethylformamide (DMF) under cooling, followed by workup and extraction, yielding high purity esters (90–95% yield).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation/Methylation | 3,5-dihydroxy-4-isopropylbenzoic acid, methyl iodide, K2CO3, DMF, ice bath | Controls substitution pattern; methylation protects hydroxy groups |
| Workup | Water addition, ethyl acetate extraction, concentration | High yield and purity achieved |
Formation of the Benzyloxy Group at the 4-Position
The benzyloxy group is introduced by alkylation of the hydroxy group at the para position of the benzoate ring. A general procedure involves the reaction of methyl or ethyl hydroxybenzoate derivatives with benzyl bromide in the presence of potassium carbonate in acetone under reflux for several hours, followed by filtration and purification. This method is supported by the Royal Society of Chemistry supplementary data, where methyl 4-hydroxy-3,5-dimethoxybenzoate was benzylated to yield methyl 4-(benzyloxy)-3,5-dimethoxybenzoate with 69% yield.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Benzylation | Methyl 4-hydroxy-3,5-dimethoxybenzoate, benzyl bromide, K2CO3, acetone, reflux 10 h | Alkylation of phenolic OH to O-benzyl ether |
| Purification | Ultrasonication in petrol ether, filtration, drying | Removes excess benzyl bromide and impurities |
Conversion to Ethyl 4-(benzyloxy)-3-isopropylbenzoate
After benzylation, the methyl ester can be hydrolyzed to the corresponding acid and then re-esterified to the ethyl ester if required. Hydrolysis is typically performed using aqueous potassium hydroxide (30% w/v) in methanol at 80 °C for 10 hours, followed by acidification and isolation of the carboxylic acid. Subsequent esterification with ethanol under acidic conditions yields the ethyl ester.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrolysis | 30% KOH aqueous solution, methanol, 80 °C, 10 h | Converts methyl ester to carboxylic acid |
| Acidification | HCl to pH 1, filtration, drying | Isolates acid intermediate |
| Re-esterification | Benzoic acid derivative, ethanol, acid catalyst, reflux | Forms ethyl ester |
Mechanistic Insights and Reaction Optimization
Mechanistic Considerations for Benzylation
The benzylation of hydroxybenzoates proceeds via nucleophilic substitution (SN2) where the phenolic oxygen attacks the benzyl bromide. Potassium carbonate acts as a base to deprotonate the phenol, increasing nucleophilicity. Ultrasonication aids in removing excess benzyl bromide and improving product purity.
Esterification and Hydrolysis Mechanisms
Esterification under acidic reflux conditions follows the classical Fischer esterification mechanism, involving protonation of the carboxyl group, nucleophilic attack by ethanol, and water elimination. Hydrolysis under basic conditions proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate and ultimately yielding the carboxylate salt, which is acidified to the free acid.
Data Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Esterification of benzoic acid | Benzoic acid, ethanol, modified clay, reflux | ~90 | Water removal critical |
| 2 | Methylation of 3,5-dihydroxy-4-isopropylbenzoic acid | Methyl iodide, K2CO3, DMF, ice bath | 90–95 | Protects hydroxy groups |
| 3 | Benzylation of hydroxybenzoate | Benzyl bromide, K2CO3, acetone, reflux 10 h | 69 | Ultrasonication removes excess reagent |
| 4 | Hydrolysis of methyl ester to acid | 30% KOH aq., methanol, 80 °C, 10 h | 95.5 | Acidification isolates acid |
| 5 | Re-esterification to ethyl ester | Ethanol, acid catalyst, reflux | ~90 | Final ester formation |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-3-isopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-(benzyloxy)-3-isopropylbenzoic acid.
Reduction: 4-(benzyloxy)-3-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-(benzyloxy)-3-isopropylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzyloxy)-3-isopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The benzyloxy and isopropyl groups may also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural Analogs in the Ethyl Benzoate Family
Ethyl benzoate derivatives with substituents at the 3- and 4-positions exhibit distinct physicochemical and biological properties. Key analogs include:
*Calculated based on structural formula.
Key Observations :
- Substituent Effects : The benzyloxy group in the target compound increases steric hindrance compared to smaller groups (e.g., fluoro or ethoxy), reducing reactivity in nucleophilic substitution reactions .
- Lipophilicity : The isopropyl group contributes to higher logP values compared to linear alkyl or halogen substituents, making the compound more membrane-permeable .
Physicochemical Properties
- Solubility : The target compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in organic solvents (e.g., ethyl acetate, DCM), similar to Ethyl 4-ethoxy-3-iodobenzoate .
- Stability: The benzyloxy group confers stability under acidic conditions but is cleavable via hydrogenolysis, unlike the fluoro group in , Item 14, which is inert to most reducing conditions .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H NMR identifies benzyloxy (δ 5.1–5.3 ppm, singlet), ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), and isopropyl (δ 1.2–1.3 ppm, doublet) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 340.4 (C₂₀H₂₂O₄⁺) and fragmentation patterns confirm substituent positions .
- FT-IR : Ester C=O stretch (~1700 cm⁻¹), aromatic C-O (1250 cm⁻¹), and isopropyl C-H bends (1385 cm⁻¹) .
How should researchers resolve discrepancies in spectroscopic data, such as unexpected splitting in NMR signals?
Q. Advanced
- Dynamic Effects : Rotameric splitting in ester groups or restricted rotation of the isopropyl moiety can cause signal splitting. Variable-temperature NMR (e.g., 25°C vs. 60°C) clarifies dynamic processes .
- Impurity Analysis : HPLC-MS identifies trace byproducts (e.g., incomplete benzyl deprotection or ester hydrolysis).
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if spectral ambiguities persist.
What methodologies are recommended for evaluating the biological activity of this compound?
Q. Advanced
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Modify the benzyloxy or isopropyl group and compare bioactivity (e.g., IC₅₀ shifts in anti-inflammatory assays) .
How can column chromatography be optimized for purifying this compound?
Q. Basic
- Stationary Phase : Silica gel (230–400 mesh) with ethyl acetate/petroleum ether (1:10 to 1:20 gradient) effectively separates polar byproducts .
- Detection : UV visualization at 254 nm (aromatic chromophore) aids fraction collection.
- Pre-Chromatography Steps : Pre-adsorb crude product onto Celite to avoid column overload.
What are the stability considerations for long-term storage of this compound?
Q. Basic
- Storage Conditions : Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent ester hydrolysis or benzyl ether oxidation .
- Stability Monitoring : Periodic HPLC analysis (e.g., every 6 months) detects degradation products like 4-hydroxy-3-isopropylbenzoic acid.
What mechanistic insights exist for the esterification step in its synthesis?
Q. Advanced
- Acid-Catalyzed Pathway : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by ethanol.
- Base-Mediated Route : Deprotonation of the carboxylic acid (if using free acid precursors) forms a carboxylate, which reacts with ethyl halides via SN2 .
- Side Reactions : Competing transesterification is minimized by using anhydrous ethanol and molecular sieves.
How can researchers address unexpected isomer formation during synthesis?
Q. Advanced
- Regioisomer Identification : NOESY NMR or HSQC distinguishes between ortho/meta substitution patterns.
- Byproduct Trapping : Add scavengers (e.g., thiourea for halide byproducts) during alkylation steps .
- Computational Modeling : DFT calculations predict thermodynamic favorability of isomers, guiding reaction condition adjustments.
What challenges arise when scaling up the synthesis, and how can they be mitigated?
Q. Advanced
- Heat Management : Exothermic benzylation requires jacketed reactors with precise temperature control to avoid runaway reactions.
- Solvent Volume : Reduce DMF usage via microwave-assisted synthesis (30% less solvent, 50% faster) .
- Yield Optimization : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for large batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
